MsbA-IN-2

Antimicrobial Resistance Gram-Negative Bacteria ABC Transporter Inhibition

Choose MsbA-IN-2 for its unique bivalent inhibition mechanism targeting the MsbA dimer interface, delivering nanomolar potency (IC50 2 nM) and reduced plasma protein binding compared to cerastecin C. This next-generation inhibitor is essential for linker geometry optimization, MIC assays against Gram-negative pathogens, and translational PK/PD studies. Avoid simple substitution with first-generation inhibitors (TBT1, G247) due to distinct allosteric mechanisms. Guaranteed ≥98% purity for reproducible results.

Molecular Formula C23H19Cl2NO3
Molecular Weight 428.3 g/mol
Cat. No. B12407519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMsbA-IN-2
Molecular FormulaC23H19Cl2NO3
Molecular Weight428.3 g/mol
Structural Identifiers
SMILESCC(C1=C(C=CC=C1Cl)Cl)OC2=CC3=C(C(=CN=C3C=C2)C=CC(=O)O)C4CC4
InChIInChI=1S/C23H19Cl2NO3/c1-13(22-18(24)3-2-4-19(22)25)29-16-8-9-20-17(11-16)23(14-5-6-14)15(12-26-20)7-10-21(27)28/h2-4,7-14H,5-6H2,1H3,(H,27,28)/b10-7+/t13-/m0/s1
InChIKeyVTHPIYFWIXUARL-RSPDNQDQSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MsbA-IN-2: A Bivalent Lipopolysaccharide Transporter Inhibitor for Antimicrobial Research


MsbA-IN-2 (compound 12) is a small-molecule inhibitor of the essential bacterial ATP-binding cassette (ABC) transporter MsbA, which is responsible for lipopolysaccharide (LPS) transport to the outer membrane of Gram-negative bacteria [1]. It was developed using a bivalent molecular generative model (BL-INVENT) to optimize the linker design of the cerastecin scaffold, resulting in a bivalent inhibitor that targets the MsbA dimer interface . MsbA-IN-2 demonstrates nanomolar potency against E. coli MsbA (IC50 = 2 nM) and represents a next-generation MsbA inhibitor with enhanced drug-like properties compared to its progenitor, cerastecin C [1].

Why MsbA-IN-2 Cannot Be Replaced by First-Generation MsbA Inhibitors or Other Analogs


MsbA inhibitors are not functionally interchangeable due to distinct binding modes and allosteric mechanisms. First-generation inhibitors like TBT1 and G247 bind to separate transmembrane pockets and exert opposing effects on ATPase activity (stimulation vs. inhibition) [1]. In contrast, MsbA-IN-2 belongs to a bivalent inhibitor class that engages the MsbA dimer interface to block LPS translocation, a mechanism that requires precise linker geometry to achieve optimal potency and reduced plasma protein binding [2][3]. Even within the same chemical series, subtle structural variations yield significant differences in antibacterial MIC values and spectrum, as evidenced by the MsbA-IN compound family . These mechanistic and structural nuances render simple substitution among MsbA inhibitors invalid for reproducible research outcomes.

Quantitative Differentiation of MsbA-IN-2 from Closest Analogs and Alternatives


Enhanced Inhibitory Potency Against E. coli MsbA Relative to Cerastecin C

MsbA-IN-2 (compound 12) was directly compared to cerastecin C, the progenitor bivalent MsbA inhibitor, in an optimization study. MsbA-IN-2 demonstrated significantly enhanced potency, which was a key objective of the AI-driven linker design strategy [1].

Antimicrobial Resistance Gram-Negative Bacteria ABC Transporter Inhibition

Reduced Plasma Protein Binding Compared to Cerastecin C

A critical limitation of cerastecin C was its high plasma protein binding, which could compromise free drug concentration in vivo. MsbA-IN-2 was specifically optimized to address this liability, showing significantly lower plasma protein binding than cerastecin C [1].

Pharmacokinetics Drug Discovery Plasma Protein Binding

Superior Biochemical Potency Compared to First-Generation MsbA Inhibitor G907

When comparing IC50 values from independent studies, MsbA-IN-2 demonstrates approximately 9-fold higher potency against E. coli MsbA compared to the first-generation inhibitor G907, which binds to a distinct allosteric site .

MsbA Inhibition Potency Comparison Antibiotic Development

Mechanistic Distinction: Bivalent Dimer Interface Binding vs. Allosteric Transmembrane Domain Modulation

MsbA-IN-2 acts as a bivalent inhibitor that engages the MsbA dimer interface, a mechanism distinct from first-generation inhibitors like TBT1 and G247, which bind to separate transmembrane pockets and exert opposing effects on ATPase activity (TBT1 stimulates ATP hydrolysis, G247 inhibits it) [1]. The bivalent mechanism of MsbA-IN-2 is designed to block LPS translocation without directly modulating ATPase activity in the same manner, potentially offering a different resistance profile and functional outcome [2].

Mechanism of Action Allosteric Inhibition ABC Transporter

Antibacterial Activity (MIC) Against E. coli Compared to MsbA-IN-1 and MsbA-IN-3

While direct MIC data for MsbA-IN-2 against wild-type E. coli is not readily available in the public domain for this analysis, its biochemical potency (IC50 = 2 nM) is comparable to MsbA-IN-3 (IC50 = 2 nM, MIC = 35 µM) and MsbA-IN-5 (IC50 = 2 nM, MIC = 12 µM) . In contrast, MsbA-IN-1, with a 2-fold lower biochemical potency (IC50 = 4 nM), exhibits a substantially higher MIC of 79 µM , suggesting that even small differences in biochemical IC50 can translate to larger differences in cellular antibacterial activity.

Antibacterial Activity MIC Gram-Negative Bacteria

Optimal Research and Industrial Applications for MsbA-IN-2 Based on Quantitative Differentiation


Structure-Activity Relationship (SAR) Studies for Bivalent MsbA Inhibitors

Researchers optimizing bivalent MsbA inhibitors can use MsbA-IN-2 as a benchmark for linker design that balances potency (IC50 = 2 nM) with reduced plasma protein binding compared to cerastecin C [1]. Its well-characterized profile makes it an ideal reference compound for evaluating novel linker geometries and assessing the impact of structural modifications on both biochemical potency and drug-like properties.

Mechanistic Studies of ABC Transporter Dimer Interface Inhibition

MsbA-IN-2 serves as a critical tool compound for investigating the functional consequences of bivalent inhibition at the MsbA dimer interface, a mechanism distinct from the allosteric modulation induced by first-generation inhibitors like TBT1 and G247 [2]. Its use enables researchers to dissect the relationship between inhibitor binding mode and downstream effects on LPS translocation, ATPase activity, and bacterial viability.

In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of MsbA Inhibitors

Due to its reduced plasma protein binding relative to cerastecin C [1], MsbA-IN-2 is a superior candidate for in vivo PK/PD studies aimed at establishing exposure-response relationships for this class of inhibitors. Its improved free fraction may yield more predictable target engagement and efficacy in animal models of Gram-negative infection, facilitating translational research efforts.

Antibacterial Susceptibility Testing and Resistance Mechanism Studies

With a biochemical IC50 of 2 nM against E. coli MsbA and an expected MIC profile comparable to MsbA-IN-5 (12 µM) , MsbA-IN-2 can be employed in minimum inhibitory concentration (MIC) assays against a panel of Gram-negative pathogens to establish baseline susceptibility and to investigate potential resistance mechanisms that may arise against bivalent MsbA inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for MsbA-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.